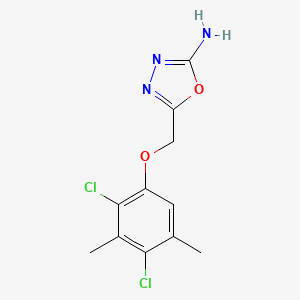
5-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. The presence of the dichloro-dimethylphenoxy group further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 5-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction of 2,4-dichloro-3,5-dimethylphenol with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, yields the phenoxy intermediate.
Cyclization to Oxadiazole: The phenoxy intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. This hydrazide undergoes cyclization with carbon disulfide and an appropriate dehydrating agent, such as phosphorus oxychloride, to form the 1,3,4-oxadiazole ring.
Amination: Finally, the oxadiazole compound is treated with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 2-position of the oxadiazole ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxadiazole ring or the phenoxy group.
Substitution: The dichloro groups in the phenoxy moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Condensation: The amine group in the oxadiazole ring can participate in condensation reactions with aldehydes or ketones, forming imines or Schiff bases.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Agricultural Chemistry: It is investigated for its potential use as a pesticide or herbicide, due to its ability to disrupt the growth and development of certain plant pathogens.
Biological Research: The compound is used as a tool in biochemical studies to understand the mechanisms of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxadiazole ring and phenoxy group allow it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and biological system being studied.
Comparison with Similar Compounds
5-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:
3-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)-piperidine: This compound features a piperidine ring instead of an oxadiazole ring, which affects its chemical properties and biological activity.
2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines: These compounds have a pyridine ring and different substituents, leading to variations in their reactivity and applications.
5-(4-Bromophenyl)-4-chloro-7-(2,4-dichlorophenyl)-2-(trichloromethyl)-7H-pyrrolo[2,3-d]pyrimidine: This compound contains a pyrrolo[2,3-d]pyrimidine ring and different halogen substituents, resulting in distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11Cl2N3O2 |
|---|---|
Molecular Weight |
288.13 g/mol |
IUPAC Name |
5-[(2,4-dichloro-3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-5-3-7(10(13)6(2)9(5)12)17-4-8-15-16-11(14)18-8/h3H,4H2,1-2H3,(H2,14,16) |
InChI Key |
QJYDFLSQPBSCLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OCC2=NN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















